![molecular formula C23H36O4 B13412239 (2S)-2-methylbutanoic acid [(1S,7S,8S,8aR)-8-[2-[(2R,4S)-4-hydroxy-2-oxanyl]ethyl]-7-methyl-1,2,3,7,8,8a-hexahydronaphthalen-1-yl] ester](/img/structure/B13412239.png)
(2S)-2-methylbutanoic acid [(1S,7S,8S,8aR)-8-[2-[(2R,4S)-4-hydroxy-2-oxanyl]ethyl]-7-methyl-1,2,3,7,8,8a-hexahydronaphthalen-1-yl] ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Mevastatin, also known as compactin or ML-236B, is a hypolipidemic agent that belongs to the statins class. It was first isolated from the mold Penicillium citrinum by Akira Endo in the 1970s. Mevastatin is recognized as the first statin drug and functions as a competitive inhibitor of HMG-CoA reductase, an enzyme crucial for cholesterol biosynthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions: Mevastatin is primarily synthesized through a type 1 polyketide synthase (PKS) pathway. The biosynthesis involves a series of enzymatic reactions, including Diels-Alder cyclization, oxidation, and dehydration. The process begins with the formation of a hexaketide, which undergoes cyclization and further modifications to form the final product .
Industrial Production Methods: Industrial production of mevastatin typically involves fermentation using Penicillium citrinum or Penicillium brevicompactum. The fermentation process is optimized to maximize yield, followed by extraction and purification of the compound .
Chemical Reactions Analysis
Types of Reactions: Mevastatin undergoes various chemical reactions, including hydrolysis, oxidation, and reduction. The hydrolysis of the lactone ring is particularly significant as it activates the compound in vivo .
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions can be used to hydrolyze the lactone ring.
Oxidation: Oxidizing agents such as cytochrome P450 monooxygenase are involved in the biosynthesis pathway.
Major Products: The primary product of mevastatin hydrolysis is the active hydroxy acid form, which exhibits a higher affinity for HMG-CoA reductase .
Scientific Research Applications
Mevastatin has a wide range of scientific research applications:
Chemistry: Used as a model compound for studying polyketide biosynthesis.
Biology: Investigated for its role in inhibiting cell proliferation and inducing apoptosis in cancer cells.
Industry: Employed in the production of other statins through chemical modification.
Mechanism of Action
Mevastatin is structurally similar to other statins such as lovastatin, simvastatin, and pravastatin. These compounds share a bicyclic decalin-like motif and function as HMG-CoA reductase inhibitors. mevastatin is unique in its origin and was the first statin to be discovered .
Comparison with Similar Compounds
- Lovastatin
- Simvastatin
- Pravastatin
- Atorvastatin
- Rosuvastatin
- Fluvastatin
- Pitavastatin
Mevastatin’s discovery and subsequent research have significantly contributed to the development of effective cholesterol-lowering therapies, highlighting its importance in both scientific and medical fields.
Properties
Molecular Formula |
C23H36O4 |
|---|---|
Molecular Weight |
376.5 g/mol |
IUPAC Name |
[(1S,7S,8S,8aR)-8-[2-[(2R,4S)-4-hydroxyoxan-2-yl]ethyl]-7-methyl-1,2,3,7,8,8a-hexahydronaphthalen-1-yl] (2S)-2-methylbutanoate |
InChI |
InChI=1S/C23H36O4/c1-4-15(2)23(25)27-21-7-5-6-17-9-8-16(3)20(22(17)21)11-10-19-14-18(24)12-13-26-19/h6,8-9,15-16,18-22,24H,4-5,7,10-14H2,1-3H3/t15-,16-,18-,19+,20-,21-,22-/m0/s1 |
InChI Key |
PCRLJXQATRCBPW-SOWWUCBVSA-N |
Isomeric SMILES |
CC[C@H](C)C(=O)O[C@H]1CCC=C2[C@H]1[C@H]([C@H](C=C2)C)CC[C@@H]3C[C@H](CCO3)O |
Canonical SMILES |
CCC(C)C(=O)OC1CCC=C2C1C(C(C=C2)C)CCC3CC(CCO3)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


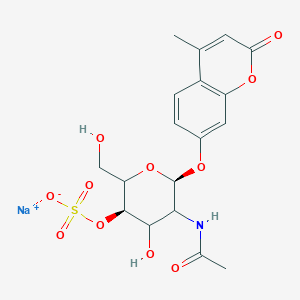
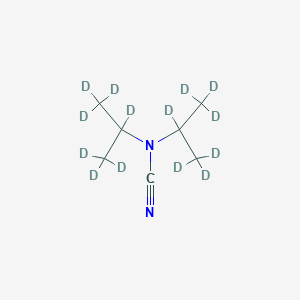
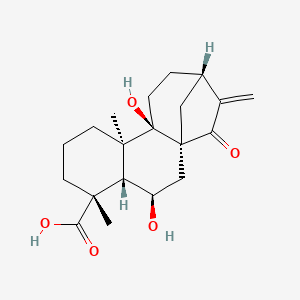
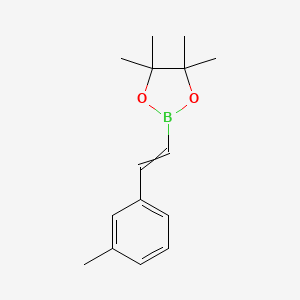
![[1,1'-Biphenyl]-4-carboxylicacid, hexahydro-2-oxo-4-(3-oxo-4-phenoxy-1-butenyl)-2H-cyclopenta[b]furan-5-yl ester, [3aR-[3aalpha,4alpha(E),5beta,6aalpha]]-(9CI)](/img/structure/B13412179.png)
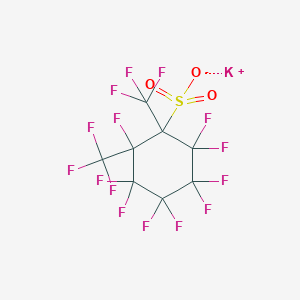
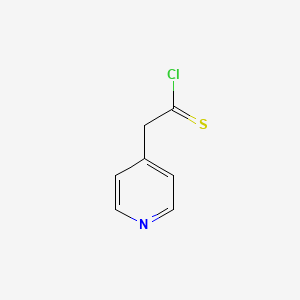
![8-(3,4,5-trimethoxyphenyl)-4a,5,7a,8-tetrahydrofuro[3,4-f][1,3]benzodioxole-4,7-dione](/img/structure/B13412193.png)

![9-[(2R,4S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-hydroxyoxolan-2-yl]-2-(propan-2-ylamino)-1H-purin-6-one](/img/structure/B13412202.png)
![3-[18-(2-Carboxyethyl)-8,13-bis(ethenyl)-3,7,12,17-tetramethyl-1,2,3,4,5,6,9,10,11,12,13,14,15,16,19,20,21,22,23,24-icosahydroporphyrin-2-yl]propanoic acid](/img/structure/B13412214.png)
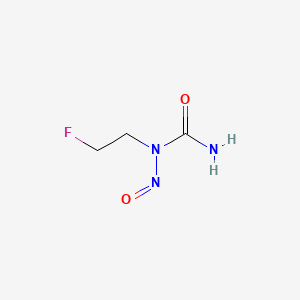
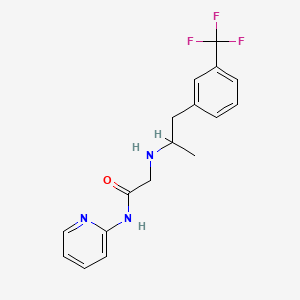
![Methanaminium, N-[4-[bis[4-(dimethylamino)phenyl]methylene]-2,5-cyclohexadien-1-ylidene]-N-methyl-, acetate](/img/structure/B13412233.png)
